Enhanced Ribonucleotide Reductase Inhibition via 5‑Ethylamino Substitution
When incorporated into a pyridine‑2‑carboxaldehyde thiosemicarbazone scaffold, the 5‑ethylamino derivative demonstrates potent inhibition of ribonucleotide reductase. The 5‑ethylamino analog (compound 17) achieved an IC₅₀ of 1.0 µM, which is 30% more potent than its 5‑methylamino counterpart (compound 8, IC₅₀ = 1.3 µM) [1].
| Evidence Dimension | Ribonucleotide Reductase Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.0 µM (for 5‑ethylamino‑pyridine‑2‑carboxaldehyde thiosemicarbazone) |
| Comparator Or Baseline | 5‑Methylamino analog: 1.3 µM; 5‑Allylamino analog: 1.4 µM |
| Quantified Difference | 5‑Ethylamino analog is 23% more potent than 5‑methylamino analog. |
| Conditions | In vitro CDP reductase assay. |
Why This Matters
This data indicates that the 5‑ethylamino group provides a distinct potency advantage over smaller or differently functionalized alkylamino groups in this pharmacophore, making it a preferred building block for optimizing ribonucleotide reductase inhibitors.
- [1] Liu, M. C. et al. Synthesis and biological activity of 3‑ and 5‑amino derivatives of pyridine‑2‑carboxaldehyde thiosemicarbazone. J. Med. Chem. 1996, 39, 2586‑2593. View Source
